1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide involves multiple steps. One common method includes the condensation of appropriate hydrazines with β-keto esters to form pyrazolones, followed by cyclization with formamide derivatives to yield the pyrazolo[3,4-d]pyrimidine core . The fluoropyrrolidine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ green chemistry techniques, such as ultrasonic-assisted synthesis, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide, catalysts like palladium on carbon, and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide involves the inhibition of specific molecular targets. For instance, it inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with other signaling pathways, such as the epidermal growth factor receptor pathway, to exert its effects .
Comparison with Similar Compounds
Similar compounds to 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-fluoropyrrolidine-3-carboxamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring and show enhanced anticancer activity.
1,2,3-Triazole derivatives: These compounds are known for their broad-spectrum biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C12H15FN6O |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN6O/c1-7-16-9-8(5-15-18(9)2)10(17-7)19-4-3-12(13,6-19)11(14)20/h5H,3-4,6H2,1-2H3,(H2,14,20) |
InChI Key |
QDGKZSHSQHRFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)(C(=O)N)F |
Origin of Product |
United States |
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